YR96Aev23S
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Overview
Description
The compound 2,3-Dihydro-1,3-dimethyl-1H-indene (YR96Aev23S) is an organic molecule with the molecular formula C11H14 . It is a bicyclic compound, specifically a derivative of indene, and is characterized by the presence of two methyl groups at the 1 and 3 positions of the indene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-dimethyl-1H-indene typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 1,3-dimethylindene under acidic conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) . The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dihydro-1,3-dimethyl-1H-indene can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The starting material, 1,3-dimethylindene, is fed into the reactor along with hydrogen gas, and the reaction mixture is passed over a fixed bed of Pd/C catalyst at high pressure .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3-dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydro-1,3-dimethyl-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-1H-indene and its derivatives involves interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of specific enzymes involved in cell proliferation . The compound can also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylindane: A similar compound with methyl groups at the 1 and 2 positions instead of 1 and 3.
4,7-Dimethylindane: Another derivative with methyl groups at the 4 and 7 positions.
Uniqueness
2,3-Dihydro-1,3-dimethyl-1H-indene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
200426-01-3 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
IIJUYSSJMAITHJ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C12)C |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
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